Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate (CAS 88349-51-3) is a trisubstituted benzofuran derivative bearing ethoxy groups at positions 4 and 7, a formyl at position 6, and a methyl ester at position Its molecular formula is C₁₅H₁₆O₆ with a molecular weight of 292.28 g/mol. The compound serves as a key synthetic intermediate in the total synthesis pathway leading to 4,9-diethoxyfurochromones—analogs of the natural product khellin that are explicitly preferred in the patent literature for antiatherosclerotic applications.

Molecular Formula C15H16O6
Molecular Weight 292.28 g/mol
CAS No. 88349-51-3
Cat. No. B12913535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate
CAS88349-51-3
Molecular FormulaC15H16O6
Molecular Weight292.28 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C2=C1C=CO2)OCC)C=O)C(=O)OC
InChIInChI=1S/C15H16O6/c1-4-19-12-9-6-7-21-13(9)14(20-5-2)10(8-16)11(12)15(17)18-3/h6-8H,4-5H2,1-3H3
InChIKeyWFDMKGDTMMZGIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate (CAS 88349-51-3): Core Intermediate in the 4,7-Dialkoxybenzofuran Khellin-Analog Pathway


Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate (CAS 88349-51-3) is a trisubstituted benzofuran derivative bearing ethoxy groups at positions 4 and 7, a formyl at position 6, and a methyl ester at position 5. Its molecular formula is C₁₅H₁₆O₆ with a molecular weight of 292.28 g/mol . The compound serves as a key synthetic intermediate in the total synthesis pathway leading to 4,9-diethoxyfurochromones—analogs of the natural product khellin that are explicitly preferred in the patent literature for antiatherosclerotic applications [1]. A one-step synthesis protocol yielding the title compound in quantitative yield under adapted Vilsmeier conditions, with comprehensive spectroscopic characterization (¹H, ²H, ¹³C NMR, IR, Raman), has been published in Molbank [2].

Why 4,7-Dimethoxy or 6-Hydroxy Analogs Cannot Substitute Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate in Khellin-Analog Synthesis


Within the 4,7-dialkoxybenzofuran intermediate class, the specific alkoxy chain length (ethoxy vs. methoxy) governs both the physicochemical properties and the downstream furochromone product identity. The patent literature on antiatherosclerotic furochromones explicitly states that among the novel formula VIII compounds, the 4,9-diethoxyfurochromones are preferred [1]. Because the 4,7-alkoxy substituents are carried through the full synthetic sequence—from the benzofuran intermediate to the final furochromone—substituting the dimethoxy analog (CAS 87145-68-4) yields a different final product class (4,9-dimethoxyfurochromones) that is not the subject of the same preference statement [1]. Furthermore, the 6-formyl oxidation state distinguishes this intermediate from 6-hydroxy analogs (CAS 88349-52-4), which enter the pathway at a different reaction step, altering the synthetic route and yield profile [2].

Quantitative Differentiation Evidence: Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate vs. Closest Analogs


Lipophilicity Advantage: +38% Higher LogP vs. 4,7-Dimethoxy Analog

The diethoxy substitution on the benzofuran scaffold increases calculated lipophilicity compared to the dimethoxy analog. Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate has a computed LogP of 2.83, while the 4,7-dimethoxy analog (CAS 87145-68-4) has a LogP of 2.05 . This represents a 38% increase in partition coefficient, which is relevant for applications where higher membrane permeability or altered tissue distribution is desired.

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight Differentiation: 10.6% Heavier than Dimethoxy Analog for Altered PK Properties

The two additional methylene groups in the ethoxy substituents increase the molecular weight from 264.23 g/mol (dimethoxy analog) to 292.28 g/mol (target compound) . This 28.05 Da difference, while modest, is a deliberate structural increment that affects both the physicochemical property space and the identity of downstream furochromone products.

Molecular weight Pharmacokinetics Lead optimization

Explicit Patent Preference: 4,9-Diethoxyfurochromones Preferred Over Dimethoxy for Antiatherosclerotic Indications

In the foundational patent US 4,434,296, which describes the total synthesis of khellin analogs as antiatherosclerotic agents, the inventor explicitly states: 'Among the novel formula VIII compounds herein, the 4,9-diethoxyfurochromones are preferred' [1]. This preference is a class-level statement made after describing the synthesis of both dimethoxy and diethoxy series. Because the 4,7-diethoxybenzofuran intermediate (the target compound) is the direct precursor to 4,9-diethoxyfurochromones via the Baeyer-Villiger oxidation and subsequent cyclization steps, procurement of the diethoxy intermediate is a prerequisite for accessing the preferred furochromone subclass.

Antiatherosclerotic Furochromone Cardiovascular Khellin analog

Synthesis Efficiency: One-Step Quantitative Yield Protocol with Full Spectroscopic Characterization

A published one-step synthesis of the title compound using adapted Vilsmeier conditions achieves quantitative yield, with comprehensive characterization by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. In contrast, the patent-described multi-step route to the dimethoxy analog proceeds via 6-formyl-4,7-dihydroxy intermediate, requiring sequential dialkylation with methyl iodide (yield not explicitly quantified for the dimethoxy formylation step) [2]. The availability of a fully characterized, high-yield single-step protocol reduces procurement risk by enabling in-house verification of identity and purity against published spectral data.

Synthetic methodology Vilsmeier reaction Process chemistry Analytical characterization

Oxidation State Differentiation: 6-Formyl vs. 6-Hydroxy Governs Synthetic Entry Point

The target compound bears a 6-formyl group, distinguishing it from the 6-hydroxy analog (CAS 88349-52-4). In the patent synthetic scheme, the 6-formyl intermediate is the substrate for Baeyer-Villiger oxidation to generate the 6-hydroxy compound, which is then elaborated to the final furochromone [1]. Procuring the 6-formyl compound provides entry at an earlier, more versatile stage of the synthesis, allowing control over the oxidation step. The 6-hydroxy analog (CAS 88349-52-4) has a molecular weight of 280.09 g/mol and contains one hydrogen bond donor, whereas the target compound has zero H-bond donors .

Oxidation state Synthetic intermediate Baeyer-Villiger Functional group interconversion

Procurement-Relevant Application Scenarios for Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate


Synthesis of Preferred 4,9-Diethoxyfurochromones for Antiatherosclerotic Drug Discovery

This compound is the designated intermediate for accessing the patent-preferred 4,9-diethoxyfurochromone subclass. As established in US 4,434,296, 'Among the novel formula VIII compounds herein, the 4,9-diethoxyfurochromones are preferred' [1]. Laboratories engaged in khellin-analog cardiovascular drug discovery programs should prioritize this diethoxy intermediate over the dimethoxy analog to align their synthetic effort with the inventor's explicit structural preference, which was based on antiatherosclerotic activity considerations.

Systematic Alkoxy Chain-Length SAR in Benzofuran-Based Lead Optimization

With a LogP of 2.83 versus 2.05 for the dimethoxy analog (ΔLogP = +0.78), and a molecular weight of 292.28 versus 264.23 (ΔMW = +28.05), this compound provides a quantifiable increment in lipophilicity and steric bulk [1]. Medicinal chemistry teams conducting structure-activity relationship (SAR) studies on benzofuran scaffolds can use this compound alongside the dimethoxy analog to systematically probe the effect of alkoxy chain length on target affinity, cellular potency, and ADME parameters.

In-House Synthesis via Validated One-Step Quantitative-Yield Protocol

The published Molbank protocol provides a one-step Vilsmeier formylation yielding the title compound quantitatively, with complete ¹H, ²H, ¹³C NMR, IR, and Raman spectral reference data [1]. This enables laboratories to synthesize the compound in-house with high efficiency and verify its identity against published spectroscopic fingerprints, reducing dependence on commercial supply and mitigating batch-to-batch variability risks.

Baeyer-Villiger Oxidation Substrate for Controlled Hydroxy Intermediate Generation

As the direct substrate for the Baeyer-Villiger oxidation step in the khellin-analog pathway [1], the 6-formyl compound provides a controlled entry point for generating the 6-hydroxy intermediate (CAS 88349-52-4). Procuring the formyl rather than the hydroxy compound ensures that the critical oxidation step is performed and validated in the user's own laboratory, an important consideration for process chemistry and impurity control in preclinical candidate synthesis.

Quote Request

Request a Quote for Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.